![molecular formula C20H22F3N3O2 B6451958 N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549011-22-3](/img/structure/B6451958.png)
N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
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Description
N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C20H22F3N3O2 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is 393.16641144 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
- Elexacaftor is a key component of the FDA-approved drug Trikafta (trade name for a combination of Elexacaftor, Tezacaftor, and Ivacaftor). It targets the underlying cause of cystic fibrosis by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This breakthrough therapy has significantly improved lung function and quality of life for patients with specific CFTR mutations .
- Elexacaftor contains a trifluoromethyl group, which makes it an interesting candidate for Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. The mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents contribute to its widespread use. Elexacaftor’s stability and rapid transmetalation with palladium complexes enhance its utility in this context .
- The trifluoromethyl group in Elexacaftor may play a role in antiviral applications. Researchers have explored similar motifs in drug design to inhibit viral enzymes or disrupt viral replication. Investigating Elexacaftor’s potential as an antiviral agent could yield valuable insights .
- Spiropiperidines are versatile building blocks in organic synthesis. Elexacaftor’s piperidine ring, combined with its trifluoromethyl substituent, could serve as a precursor for constructing diverse spiropiperidine derivatives. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .
Cystic Fibrosis Therapy:
Suzuki–Miyaura Coupling Reagent:
Antiviral Research:
Spiropiperidine Synthesis:
properties
IUPAC Name |
(2-methoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-25(18-16(20(21,22)23)9-5-11-24-18)14-7-6-12-26(13-14)19(27)15-8-3-4-10-17(15)28-2/h3-5,8-11,14H,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKMENVVYQIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC=CC=C2OC)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine |
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